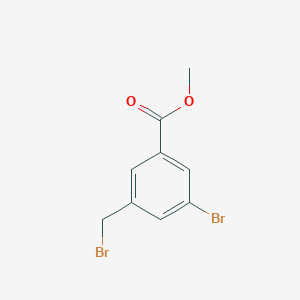
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . It has a fluorophenyl group, a methoxy group, and an acetate group attached to the quinazoline core .
Synthesis Analysis
The synthesis of similar compounds often involves chemical reactions such as nucleophilic substitution or condensation . For example, 4-Amino-2-chloro-3-fluorophenol, a compound with a similar fluorophenyl group, can be synthesized by reacting 2-chloro-5-fluorophenol with ammonia .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amino group might participate in reactions with carboxylic acids or acid chlorides, while the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetate, methoxy, and amino groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been synthesized for structural and biological analysis. A specific study focused on the synthesis of a related compound, demonstrating its effectiveness as a lung cancer cell line inhibitor. This implies a potential role in cancer research and drug development (Cai et al., 2019).
Anti-tumor Activities
- Various derivatives of 4-aminoquinazoline, which include compounds structurally related to 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, have demonstrated promising anti-tumor activities. This indicates potential applications in oncology research and therapy (Wen-j, 2015).
Radiosynthesis for Imaging
- The compound has been used in the radiosynthesis of AZD8931 for PET imaging of EGFR, HER2, and HER3 signaling in cancer research. This suggests its application in diagnostic imaging and cancer treatment monitoring (Wang, Gao, & Zheng, 2014).
Antibacterial Applications
- Related compounds have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential use of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate in the development of new antibacterial agents (Kuramoto et al., 2003).
PET Imaging Agents for Tumor Detection
- Derivatives of 4-aminoquinazoline, related to the compound , have been synthesized and evaluated as potential PET imaging agents for tumor detection, suggesting its use in diagnostic oncology (Chen et al., 2012).
Synthesis for Anticancer Research
- Novel 4-aminoquinazoline derivatives, structurally similar to the compound, have shown certain activities against cancer cell proliferation, highlighting its relevance in the development of anticancer drugs (Li, 2015).
Degradation Products in Drug Analysis
- In the analysis of Gefitinib, a degradation product structurally related to the compound was identified, indicating its relevance in pharmaceutical analysis and stability studies (Yanaka et al., 2021).
Antimycobacterial Activity
- Synthesized fluorinated benzothiazolo imidazole compounds, related structurally to the compound, exhibited promising antimicrobial activity, suggesting potential in antimycobacterial drug development (Sathe et al., 2011).
CNS-Penetrant Tyrosine Kinase Inhibitor
- The compound has been identified as an investigational drug (AZD3759) with excellent central nervous system penetration, indicating its potential use in treating lung cancer with brain metastases (Zeng et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19/h3-8H,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQYSVKLRFVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

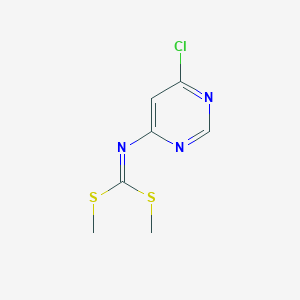
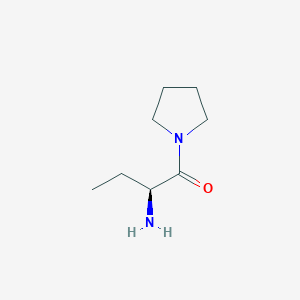
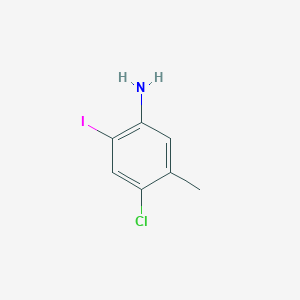
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

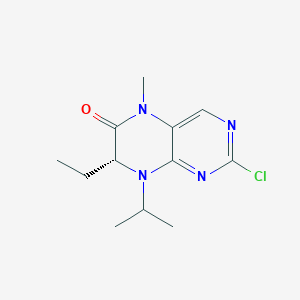
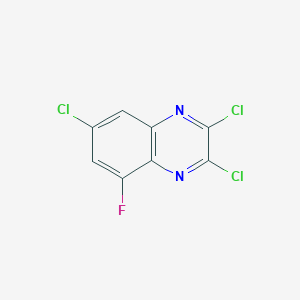

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)


![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
